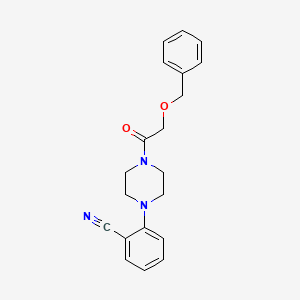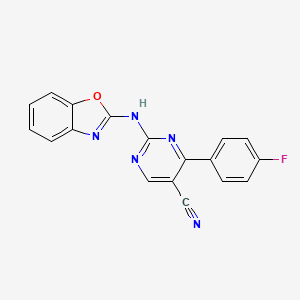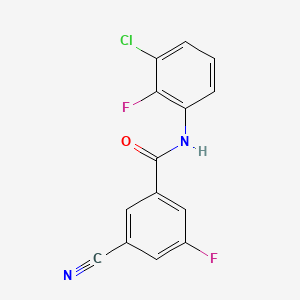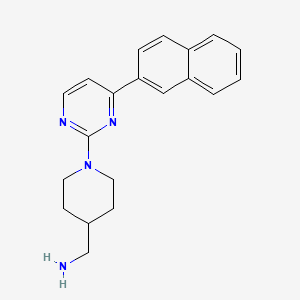
(1-(4-(ナフタレン-2-イル)ピリミジン-2-イル)ピペリジン-4-イル)メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
WAY-262611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and migration.
Medicine: Demonstrated therapeutic effects on diseases such as osteoporosis and inflammatory bowel disease.
Industry: Utilized in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
生化学分析
Biochemical Properties
The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interacts with the Wnt β-catenin cellular messaging system This system is crucial for various cellular processes, including cell growth, differentiation, and homeostasis
Cellular Effects
In cellular processes, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been shown to influence cell function by interacting with the Wnt β-catenin pathway . This pathway plays a key role in cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with the Wnt β-catenin pathway . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression. The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
It has been observed to show a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .
Dosage Effects in Animal Models
In animal models, the effects of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been observed to vary with different dosages . It has shown a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats .
Metabolic Pathways
It is known to interact with the Wnt β-catenin pathway , which is involved in various metabolic processes.
準備方法
化学反応の分析
WAY-262611は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。
還元: WAY-262611を含む還元反応はあまり一般的ではありません。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
WAY-262611は、次のような幅広い科学研究への応用があります。
作用機序
WAY-262611の作用機序には、DKK1を阻害することにより、Wntシグナル伝達の活性を高めることが含まれます . DKK1を阻害することにより、WAY-262611はWnt/β-カテニン経路の活性化を促進し、Wnt標的遺伝子の転写活性を高めます . この効果は、分化などの細胞プロセスと、細胞発達におけるシグナル伝達経路の役割を研究する上で重要です .
類似の化合物との比較
WAY-262611は、DKK1の特異的な阻害とWnt/β-カテニン経路の活性化という点でユニークです . 類似の化合物には以下が含まれます。
XAV939: アクシンを安定化し、Wntシグナル伝達を拮抗するタンキーラーゼ阻害剤。
IWR-1: アクシンを安定化し、β-カテニンの分解を促進するWnt応答阻害剤。
LGK974: Wntリガンドの分泌を阻害するポルキュパイン阻害剤.
これらの化合物は、Wntシグナル伝達経路を標的としていますが、異なるメカニズムを通じて標的とするため、DKK1の特異的な阻害におけるWAY-262611の独自性が強調されます .
類似化合物との比較
WAY-262611 is unique in its specific inhibition of DKK1 and activation of the Wnt/β-catenin pathway . Similar compounds include:
XAV939: A tankyrase inhibitor that stabilizes axin and antagonizes Wnt signaling.
IWR-1: An inhibitor of Wnt response that stabilizes axin and promotes the degradation of β-catenin.
LGK974: A porcupine inhibitor that blocks the secretion of Wnt ligands.
These compounds also target the Wnt signaling pathway but through different mechanisms, highlighting the uniqueness of WAY-262611 in its specific inhibition of DKK1 .
特性
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?
A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of WAY-262611 with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that WAY-262611, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
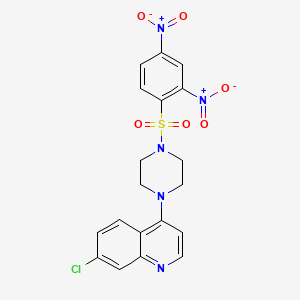
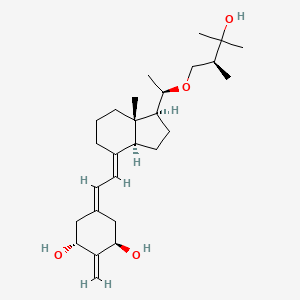
![5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide](/img/new.no-structure.jpg)
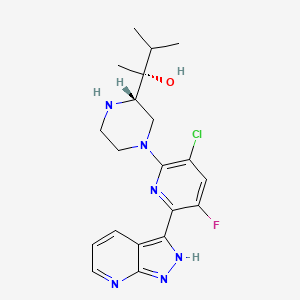


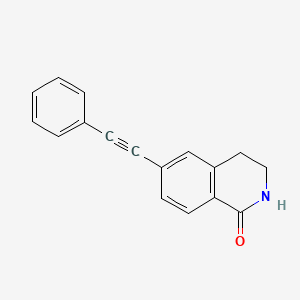
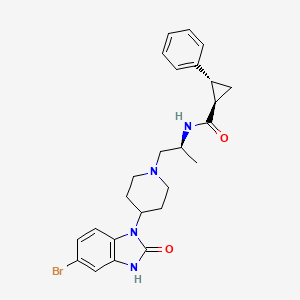
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
